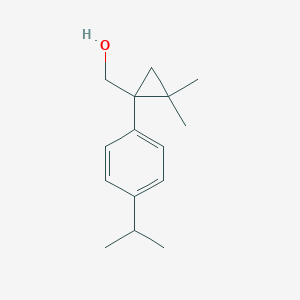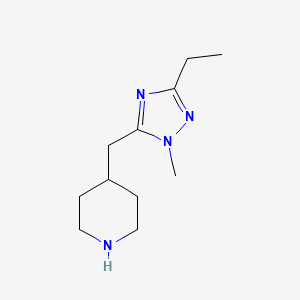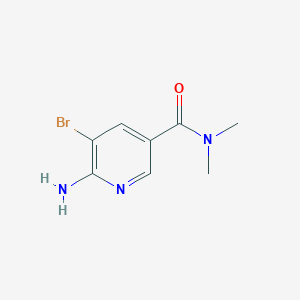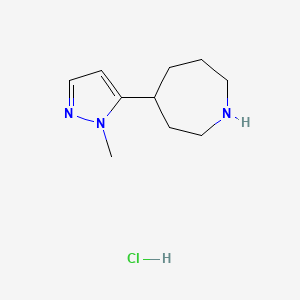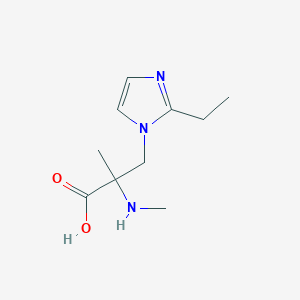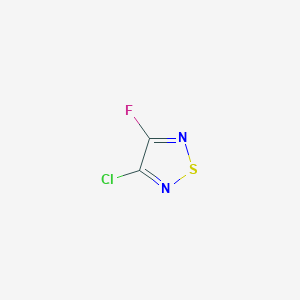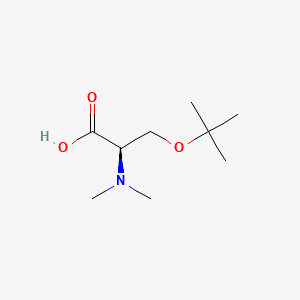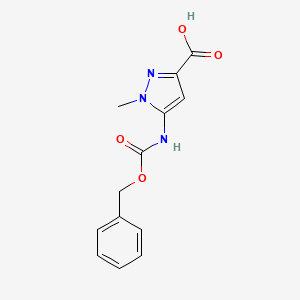
5-(Benzyloxycarbonylamino)-1-methylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a carboxylic acid group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of D-amino acid oxidase, protecting cells from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: A related compound with similar structural features but lacking the benzyloxycarbonyl group.
1H-pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core structure and exhibit similar chemical properties.
Uniqueness
5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other pyrazole derivatives and enhances its utility in various research applications.
Propiedades
Fórmula molecular |
C13H13N3O4 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1-methyl-5-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O4/c1-16-11(7-10(15-16)12(17)18)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,19)(H,17,18) |
Clave InChI |
RGXHRAUXABGJCL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


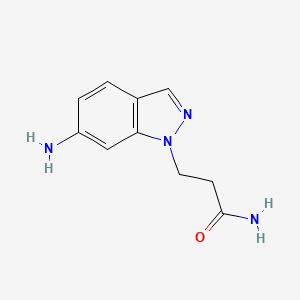
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)

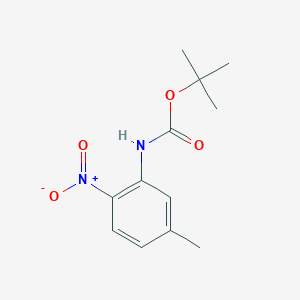
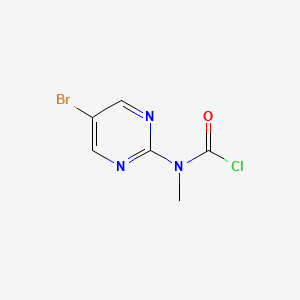
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
